N-Methylaminopropyltrimethoxysilane

Overview

Description

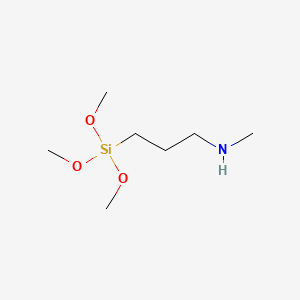

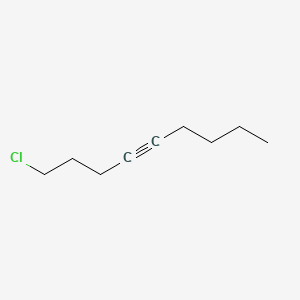

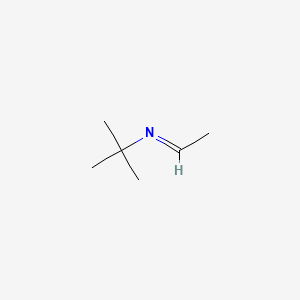

N-Methylaminopropyltrimethoxysilane (MAPTS) is an organosiloxane compound that plays a significant role in various industries and applications . It is a mono-constituent substance with the molecular formula C7H19NO3Si .

Molecular Structure Analysis

The molecular structure of MAPTS contains a total of 30 bonds, including 11 non-H bonds, 7 rotatable bonds, and 1 secondary amine (aliphatic) .

Physical And Chemical Properties Analysis

MAPTS is a liquid at room temperature. It has a molecular weight of 193.32 g/mol. The boiling point is 106°C at 30mmHg, and the density is 0.978 g/mL at 25°C. The flash point is 82°C, and the refractive index at 20°C is 1.4194 .

Scientific Research Applications

N-Methylaminopropyltrimethoxysilane Applications: Here’s an analysis of some unique applications of N-Methylaminopropyltrimethoxysilane, also known as n-methyl-3-(trimethoxysilyl)propan-1-amine, based on the available information:

Surface Modification

This compound is used to modify surfaces to enhance properties like fluorescence emission and improve water dispersion. It’s particularly useful in the modification of quantum dots .

Computational Spectroscopy

It’s involved in computational spectroscopy approaches for the assignment of inelastic neutron scattering spectra of alkoxysilane derivatives .

Chemical Intermediate

N-Methylaminopropyltrimethoxysilane serves as a chemical intermediate in various research and industrial applications .

Coupling Agent

It acts as a coupling agent and adhesion promoter in different chemical processes .

Safety and Hazards

MAPTS is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It’s advised to wear protective gloves, clothing, and eye/face protection when handling MAPTS. In case of fire, use water spray, foam, carbon dioxide, or dry chemical to extinguish .

Mechanism of Action

is an organosilicon compound. It’s a type of silane, which are compounds containing a silicon atom bonded to hydrogen and other types of atoms. N-Methylaminopropyltrimethoxysilane has a molecular formula of C7H19NO3Si and a molecular weight of 193.32 .

In terms of its physical properties, N-Methylaminopropyltrimethoxysilane is a liquid at room temperature. It has a boiling point of 106 °C and a density of 0.975 g/mL at 25 °C . It’s sensitive to moisture and will slowly react with water .

In industrial applications, N-Methylaminopropyltrimethoxysilane can be used for surface immobilization . It can functionalize materials like SBA-15, which can potentially be used for the absorption of carbon dioxide (CO2) and also in novel sensors . It can also be used in the preparation of proton conductive membranes .

properties

IUPAC Name |

N-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVMJLSUSGYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062826 | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylaminopropyltrimethoxysilane | |

CAS RN |

3069-25-8 | |

| Record name | (Methylaminopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Methylaminopropyltrimethoxysilane interact with surfaces and what are the downstream effects?

A1: N-Methylaminopropyltrimethoxysilane acts as a coupling agent, primarily in fiber-reinforced composites. It achieves this by forming stable covalent bonds with both the inorganic surface (e.g., fiberglass []) and the organic matrix (e.g., epoxy resin []). This interaction leads to improved adhesion and mechanical properties of the composite material []. The silane molecule first hydrolyzes in the presence of moisture, generating silanol groups (Si-OH) which then condense with hydroxyl groups on the inorganic surface to form strong Si-O-Si bonds. The amine group of the silane then reacts with the organic matrix, creating a robust interfacial layer [].

Q2: What is the structural characterization of N-Methylaminopropyltrimethoxysilane?

A2:

- Spectroscopic Data: Fourier-transform infrared spectroscopy (FTIR) is commonly used to characterize the structure and confirm the presence of specific functional groups in N-Methylaminopropyltrimethoxysilane and its reaction products [].

Q3: What are the material compatibility and stability aspects of N-Methylaminopropyltrimethoxysilane?

A3: N-Methylaminopropyltrimethoxysilane demonstrates excellent compatibility with various inorganic materials such as silica, glass, and metal oxides [, ]. Its ability to form strong bonds with these materials makes it suitable for applications like surface modification, coating, and adhesion promotion []. The compound’s stability is influenced by factors such as pH, temperature, and exposure to moisture [].

Q4: Can N-Methylaminopropyltrimethoxysilane be used to control the orientation of liquid crystals?

A4: Yes, N-Methylaminopropyltrimethoxysilane can be used to induce homogeneous (planar) alignment of liquid crystals on surfaces [, ]. This is attributed to the interaction between the silane's amine group and the liquid crystal molecules, encouraging them to lie flat on the surface. Interestingly, by combining N-Methylaminopropyltrimethoxysilane with another silane that induces homeotropic (perpendicular) alignment, researchers can finely tune the tilt angle of liquid crystals on a surface []. This control over liquid crystal orientation is crucial in the development of liquid crystal displays and other optical devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)